2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is a chemical compound with a unique structure that combines a pyridazinone core with an ethyl group and a morpholine-4-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl hydrazinecarboxylate with a suitable ketone, followed by cyclization and subsequent functionalization to introduce the morpholine-4-carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one
- 4-(2-ethyl-1-butenyl)-morpholine
- N-ethyl-2-morpholin-4-ylethanamine
Uniqueness
2-ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
2-Ethyl-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a pyridazine ring and a morpholine moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridazine ring , which is known for its role in various biological activities.
- A morpholine group , which often enhances the solubility and bioavailability of compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against human breast cancer cells, where it induced apoptosis through the activation of caspase pathways.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 18 | Inhibition of cell migration |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Case Study: In a controlled study involving rats with induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint stiffness, indicating its potential as an anti-inflammatory agent.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit certain kinases associated with cancer progression, which could make it a candidate for targeted cancer therapies .
Table 2: Enzyme Targets and Inhibition Potency
Enzyme Target | IC50 (µM) | Biological Relevance |
---|---|---|
Bruton’s Tyrosine Kinase (BTK) | 10 | Role in B-cell malignancies |
Cyclin-dependent Kinase 4 (CDK4) | 12 | Cell cycle regulation |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction: The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
- Inflammatory Pathway Modulation: It inhibits pro-inflammatory cytokines, thereby reducing inflammation.
- Enzyme Interaction: The compound binds to specific enzymes, inhibiting their activity and disrupting disease-related pathways.
Properties
IUPAC Name |
2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-14-10(15)4-3-9(12-14)11(16)13-5-7-17-8-6-13/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLLKHOXGUERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.